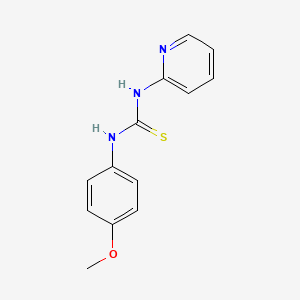

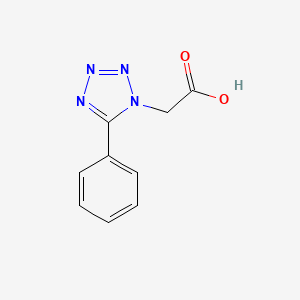

1-Phenyl-3-(phenylcarbamothioylamino)thiourea

Übersicht

Beschreibung

Synthesis Analysis

Thiourea derivatives can be synthesized through a simple condensation between amines and carbon disulfide in an aqueous medium. This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . Another study demonstrated that 1-substituted 3-[3-(trifluoromethyl)phenyl]thiourea derivatives were designed, synthesized, and comprehensively evaluated .Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions. For instance, bifunctional thiourea derivatives can catalyze the Michael reaction of malonates with various nitro olefins in high enantioselectivity .Wissenschaftliche Forschungsanwendungen

Chemistry and Coordination

1-Phenyl-3-(phenylcarbamothioylamino)thiourea is a privileged architecture that has received remarkable attention from researchers due to its variable topological aspects and binding modes . Its reactivity has presented various organic transformations into other demanding scaffolds, making it an attractive strategy for synthetic chemists to access heterocyclic cores .

Pharmacological Properties

This compound has broad-spectrum promising pharmacological properties . It has been demonstrated to have varied biological activities such as antitumor , antiviral , antimicrobial , antiparasitic , insecticidal , herbicidal , pesticidal, and fungicidal properties .

Antibacterial Activity

1-Phenyl-3-(phenylcarbamothioylamino)thiourea derivatives have shown superior antibacterial activity towards certain bacterial strains such as Salmonella enterica and Micrococcus luteus .

Ion Sensors and Transition Metal Extractors

The presence of both soft and hard donors within the same molecular framework facilitates these compounds to be applied as ion sensors and transition metal extractors .

Material Science and Molecular Electronics

1-Phenyl-3-(phenylcarbamothioylamino)thiourea occupies a distinct position in material sciences and molecular electronics . It has also emerged as an attractive candidate in various fields such as corrosion inhibitors and metal extraction .

Plant Growth Regulator

In the field of agriculture, 1-Phenyl-3-(phenylcarbamothioylamino)thiourea derivatives have been found to exhibit gibberellin-like activity . For instance, compound S8, i.e., 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea, exhibited significantly higher promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination than did gibberellin A3 (GA3) and Y21 .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 1-Phenyl-3-(phenylcarbamothioylamino)thiourea is tyrosinase , an enzyme crucial for melanin synthesis . Tyrosinase catalyzes the conversion of L-tyrosine to L-dopa and integrates L-dopa with L-dopaquinone, thereby controlling melanogenesis .

Mode of Action

1-Phenyl-3-(phenylcarbamothioylamino)thiourea interacts with tyrosinase, inhibiting its catalytic activity . It also accelerates tyrosinase degradation via the ubiquitin-dependent proteasome pathway . This dual-action mechanism results in a decrease in melanin biosynthesis .

Biochemical Pathways

The compound affects the melanogenesis pathway, specifically the enzymatic steps involving tyrosinase . By inhibiting tyrosinase activity and promoting its degradation, 1-Phenyl-3-(phenylcarbamothioylamino)thiourea disrupts melanin synthesis .

Result of Action

The molecular and cellular effects of 1-Phenyl-3-(phenylcarbamothioylamino)thiourea’s action include a decrease in melanin biosynthesis and a reduction in the enzymatic activity and stability of tyrosinase . These effects suggest that the compound could potentially be used as a depigmentation agent for hyperpigmentation disorders .

Action Environment

Environmental factors, such as ultraviolet rays (UVRs), can influence the action, efficacy, and stability of 1-Phenyl-3-(phenylcarbamothioylamino)thiourea . For instance, UVRs can modulate skin pigmentation, potentially affecting the compound’s depigmentation effects .

Eigenschaften

IUPAC Name |

1-phenyl-3-(phenylcarbamothioylamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4S2/c19-13(15-11-7-3-1-4-8-11)17-18-14(20)16-12-9-5-2-6-10-12/h1-10H,(H2,15,17,19)(H2,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXQOROGFLZHGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=S)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944723 | |

| Record name | N~1~,N~2~-Diphenylhydrazine-1,2-dicarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680004 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Phenyl-3-(phenylcarbamothioylamino)thiourea | |

CAS RN |

2209-59-8 | |

| Record name | NSC528860 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~2~-Diphenylhydrazine-1,2-dicarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl methyl(2-azaspiro[3.3]heptan-6-yl)carbamate oxalate](/img/structure/B3049724.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B3049726.png)

![Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride](/img/structure/B3049738.png)

![Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049739.png)